tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 and a molecular weight of 316.4 g/mol . This compound is known for its unique structure, which includes an indolinone moiety linked to a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-oxoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form more complex structures.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperidine ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different piperidine-based compounds .
Scientific Research Applications
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The piperidine ring enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is unique due to its combination of an indolinone moiety and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS Number: 400797-94-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₄N₂O₃
- Molecular Weight : 316.395 g/mol
- LogP : 2.978 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of inflammatory responses and potential neuroprotective effects.
- NLRP3 Inhibition : Recent studies have indicated that derivatives of this compound may act as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its inhibition can lead to decreased IL-1β release, a pro-inflammatory cytokine.
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, possibly through modulation of pathways involved in neuronal survival and inflammation.
In Vitro Studies
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, indicating that modifications to the piperidine ring can enhance anti-inflammatory activities. The study demonstrated that certain derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages by approximately 20% at concentrations around 10 µM .
Case Studies
- Anti-inflammatory Activity : In a recent investigation, this compound was tested against various inflammatory models. Results showed a significant reduction in inflammatory markers when administered to macrophage cultures exposed to inflammatory stimuli .
- Neuroprotection : Another study highlighted the compound's potential neuroprotective effects in models of neurodegeneration. It was observed that treatment with this compound led to reduced neuronal apoptosis and improved cell viability under oxidative stress conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-3H-indol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUTDROJPEMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737320 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400797-94-6 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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